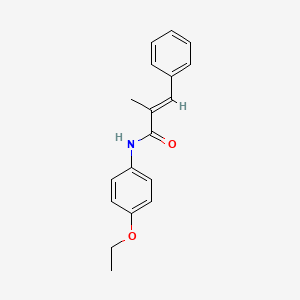

![molecular formula C27H28O5 B5465314 2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone](/img/structure/B5465314.png)

2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone

Vue d'ensemble

Description

“2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone” is a chemical compound with the molecular formula C27H28O5 . It is a derivative of cyclopentanone, which is a type of ketone. This compound is likely to be used in early discovery research .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains two allyloxy groups, two methoxybenzylidene groups, and a cyclopentanone ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 432.508 Da . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Applications De Recherche Scientifique

Mesomorphic Behavior in Liquid Crystals

- Study : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of homologous series of 2,5-bis(4-alkoxybenzylidene)cyclopentanones, finding that these compounds exhibit a range of liquid crystalline phases, including nematic and smectic phases. The properties varied with the size of the cycloalkanone ring and the alkoxy groups attached (Matsunaga & Miyamoto, 1993).

Photocrosslinkable Polymers

- Study : Borden (1978) described the use of 2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone (DVCP) and related compounds in the creation of photocrosslinkable polymers. These polymers are useful in photoresist and photolithographic applications, demonstrating the potential of these compounds in material science and engineering (Borden, 1978).

Thermal Decomposition Kinetics

- Study : Manikandan et al. (2016) conducted a study on the thermal decomposition of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, among other compounds. They used various kinetic models to analyze the decomposition process, providing insights into the stability and behavior of these compounds under heat (Manikandan et al., 2016).

Antidiabetic Activity and AMPK Interaction

- Study : Raj et al. (2013) explored the antidiabetic activity of a bischalcone derivative of 2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanone. They found significant effects on blood glucose level and lipid profile in diabetic rats, suggesting potential therapeutic applications (Raj et al., 2013).

Photocrosslinkable-cum-Flame Retardant Polymers

- Study : Kannan and Murugavel (1997) synthesized photocrosslinkable-cum-flame retardant polymers using derivatives of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone. Their research highlights the versatility of these compounds in creating advanced materials with specific properties (Kannan & Murugavel, 1997).

Nonlinear Optical Properties

- Study : Kiran et al. (2014) investigated the second- and third-order nonlinear optical properties of bis-chalcone derivatives, including 2,5-bis(4-methoxy-benzylidene)-cyclopentanone. These compounds showed potential for applications in optical technologies due to their high polarization and nonlinear absorption characteristics (Kiran et al., 2014).

Photocrosslinking in Anticancer Studies

- Study : Kiruba and Chidambaravinayagam (2022) synthesized random copolyesters using derivatives of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone and evaluated their photocrosslinking properties and potential as anticancer agents. The study demonstrates the compound's applicability in biomedical research (Kiruba & Chidambaravinayagam, 2022).

Propriétés

IUPAC Name |

(2Z,5Z)-2,5-bis[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O5/c1-5-13-31-23-11-7-19(17-25(23)29-3)15-21-9-10-22(27(21)28)16-20-8-12-24(32-14-6-2)26(18-20)30-4/h5-8,11-12,15-18H,1-2,9-10,13-14H2,3-4H3/b21-15-,22-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZFDKQGRDZPER-BMJUYKDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCC=C)OC)C2=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/CC2)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)

![4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5465281.png)

![[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5465289.png)

![N~1~,N~1~-dimethyl-N~3~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5465293.png)

![4-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5465298.png)

![6-tert-butyl-4-{4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5465306.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5465322.png)

![methyl 2-{5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5465329.png)